N-cyclopentyl-2-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-cyclopentyl-2-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenyl)acetamide is an amino acid amide.
Scientific Research Applications
Catalytic Hydrogenation in Synthesis
N-(3-Amino-4-methoxyphenyl)acetamide, a similar compound, is utilized as an intermediate in the production of azo disperse dyes. It's synthesized through catalytic hydrogenation, indicating the potential application of N-cyclopentyl-2-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenyl)acetamide in similar synthetic processes (Zhang, 2008).
Enantio- and Diastereoselective Synthesis
This compound's derivatives are key in synthesizing compounds like (+)-cyclaradine through enzyme-catalyzed asymmetric hydrolysis, suggesting its use in the synthesis of biologically active compounds (Norimine et al., 1998).
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in synthesizing antimalarial drugs. The chemoselective acetylation process employed in its synthesis can be relevant for manipulating this compound in pharmaceutical contexts (Magadum & Yadav, 2018).
Synthesis of β3-adrenergic Receptor Agonists
N-phenyl-(2-aminothiazol-4-yl)acetamides, structurally similar to this compound, show potential in developing drugs for treating obesity and type 2 diabetes, suggesting potential pharmacological applications (Maruyama et al., 2012).
Antitumor Activity
N-acetyldopamine derivatives, similar in structure, have been explored for their antitumor properties. This implies that this compound could also be investigated for antitumor activities (Yang et al., 2015).
Novel Microtubule Inhibitor
A synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), demonstrated potent antitumor activity and disrupted microtubule assembly, indicating a potential area of research for this compound in cancer treatment (Wu et al., 2009).
properties
Molecular Formula |
C22H26N2O2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H26N2O2/c1-26-19-12-10-17(11-13-19)21(22(25)23-18-7-3-4-8-18)24-15-14-16-6-2-5-9-20(16)24/h2,5-6,9-13,18,21H,3-4,7-8,14-15H2,1H3,(H,23,25) |
InChI Key |
TYDXTZOUGWPWNR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C(=O)NC2CCCC2)N3CCC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)NC2CCCC2)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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